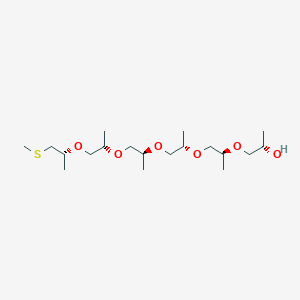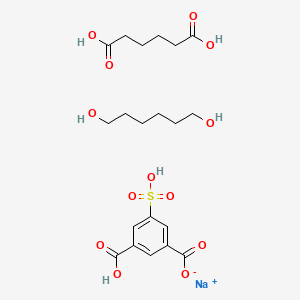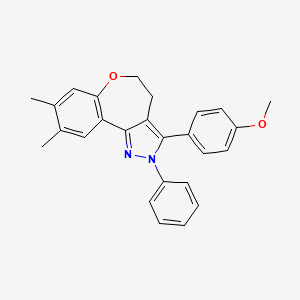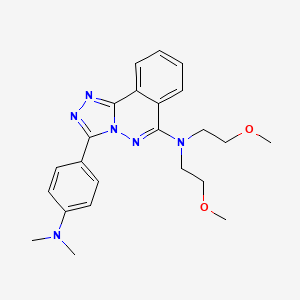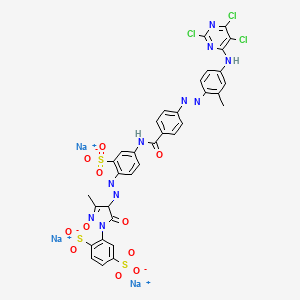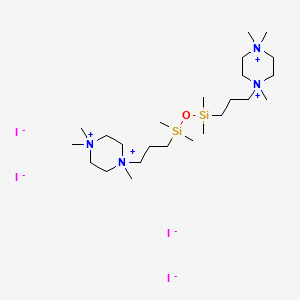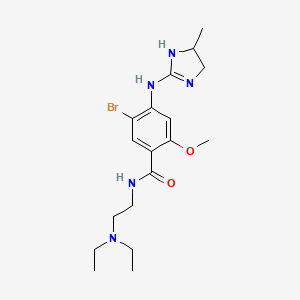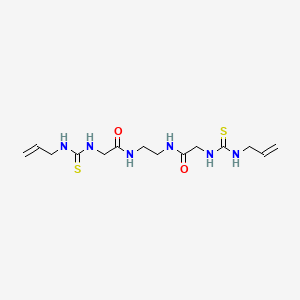
N,N'-Bis(allylthiocarbamoylglycyl)ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N,N’-Bis(allylthiocarbamoylglycyl)ethylenediamine involves several steps. One common method includes the reaction of ethylenediamine with allyl isothiocyanate in the presence of a suitable solvent and catalyst . The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity.
Analyse Des Réactions Chimiques
N,N’-Bis(allylthiocarbamoylglycyl)ethylenediamine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified derivatives of the original compound.
Applications De Recherche Scientifique
N,N’-Bis(allylthiocarbamoylglycyl)ethylenediamine has several scientific research applications. In chemistry, it is used as a chelating agent due to its ability to form stable complexes with metal ions . In biology, it is studied for its potential use in drug delivery systems and as a biochemical probe. In medicine, it is explored for its therapeutic properties, including its potential as an anticancer agent. In industry, it is used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N,N’-Bis(allylthiocarbamoylglycyl)ethylenediamine involves its interaction with molecular targets through its thiocarbamoyl and glycine groups . These interactions can lead to the formation of stable complexes with metal ions, which can then participate in various biochemical pathways. The compound’s ability to chelate metal ions makes it useful in applications where metal ion sequestration is required.
Comparaison Avec Des Composés Similaires
N,N’-Bis(allylthiocarbamoylglycyl)ethylenediamine can be compared with other similar compounds such as ethylenediaminetetraacetic acid (EDTA) and ethylenediaminedisuccinic acid (EDDS) . While EDTA is widely used as a chelating agent, it is not biodegradable, which limits its environmental applications. In contrast, EDDS is biodegradable and environmentally friendly. N,N’-Bis(allylthiocarbamoylglycyl)ethylenediamine offers a unique combination of properties, including its ability to form stable complexes and its potential biodegradability, making it a promising alternative to traditional chelating agents.
Propriétés
Numéro CAS |
111915-68-5 |
|---|---|
Formule moléculaire |
C14H24N6O2S2 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
2-(prop-2-enylcarbamothioylamino)-N-[2-[[2-(prop-2-enylcarbamothioylamino)acetyl]amino]ethyl]acetamide |
InChI |
InChI=1S/C14H24N6O2S2/c1-3-5-17-13(23)19-9-11(21)15-7-8-16-12(22)10-20-14(24)18-6-4-2/h3-4H,1-2,5-10H2,(H,15,21)(H,16,22)(H2,17,19,23)(H2,18,20,24) |
Clé InChI |
UGJUXDJTGCBMHX-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=S)NCC(=O)NCCNC(=O)CNC(=S)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


